molecular formula C20H26O2 B026931 Benzestrol CAS No. 85-95-0

Benzestrol

Cat. No. B026931
CAS RN: 85-95-0
M. Wt: 298.4 g/mol
InChI Key: DUTFBSAKKUNBAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Benzestrol involves intricate chemical processes. For instance, the Lewis Acid-Catalyzed Synthesis demonstrates the formation of complex molecules through autotandem catalysis, highlighting the versatility and efficiency of modern synthetic methods (Huang et al., 2019). Similarly, the facile synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes showcases a general and convenient approach to constructing heterocycles, emphasizing the importance of structural characterization in understanding compound properties (Takimiya et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds like Benzestrol is crucial for understanding their chemical behavior. For instance, the planar molecular structures of synthesized heterocycles provide insights into their packing arrangements and physicochemical properties, which are essential for predicting their reactivity and interactions (Takimiya et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving Benzestrol-related compounds reveal their potential for forming diverse structures with unique properties. The regiospecific synthesis of polysubstituted pyrroles underlines the significance of selectivity and efficiency in organic synthesis, contributing to the development of compounds with specific functionalities (Shen et al., 2013).

Physical Properties Analysis

The physical properties of compounds are directly influenced by their molecular structure. For instance, the completely planar structures of synthesized benzo[1,2-b:4,5-b']dichalcogenophenes and their herringbone packing arrangement significantly affect their UV-vis spectra and electrochemical properties, indicating the role of molecular architecture in determining physical characteristics (Takimiya et al., 2005).

Chemical Properties Analysis

The chemical properties of Benzestrol-related compounds, such as their reactivity and interaction with other molecules, are pivotal in their application and function. Studies like the synthesis and properties of benzo[1,2-b:4,5-b']bis[b]benzothiophene emphasize the importance of understanding these properties for the development of novel materials and drugs (Ebata et al., 2007).

Scientific Research Applications

  • Metabolic Effects in Osteoporosis : Estradiol benzoate and testosterone propionate, related to benzestrol, may improve calcium and phosphorus metabolism in post-menopausal osteoporosis patients (Reifenstein & Albright, 1947).

  • Treatment for Estrogen Deficiency : Benzestrol shows promise in treating estrogen deficiency in women, both in vaginal suppositories and parenterally in oil (Harding, 1948).

  • Hematopoietic System Effects : Benzestrol produces the same type of estrus in castrate rats as estrone but with a lower toxicity profile, indicating its impact on the hematopoietic system (Stebbins & Blanchard, 1945).

  • Neoplastic Transformation in Cells : Diethylstilbestrol and its analogs, including benzestrol, can induce morphological transformation and tumorigenicity in Syrian hamster embryo fibroblasts. This suggests a link between these substances and cancer risk, although there's no correlation between their estrogenic potency and cell-transforming capacity (McLachlan et al., 1982).

  • Gene Mutation and Neoplastic Transformation : Diethylstilbestrol, a compound related to benzestrol, can induce neoplastic transformation in cells without causing measurable gene mutations. This suggests that it may transform cells without directly causing gene mutations (Barrett et al., 1981).

properties

IUPAC Name

4-[3-ethyl-4-(4-hydroxyphenyl)hexan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-4-19(14(3)15-6-10-17(21)11-7-15)20(5-2)16-8-12-18(22)13-9-16/h6-14,19-22H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTFBSAKKUNBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C(C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861663
Record name 4,4'-(3-Ethylhexane-2,4-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzestrol

CAS RN

85-95-0
Record name Benzestrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzestrol [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(3-Ethylhexane-2,4-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A27512LR47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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